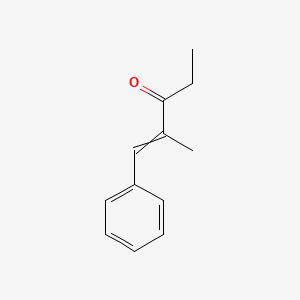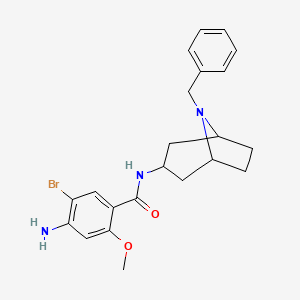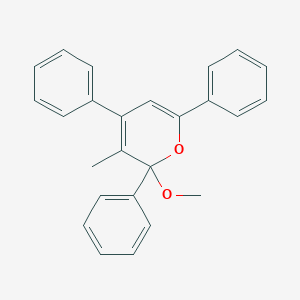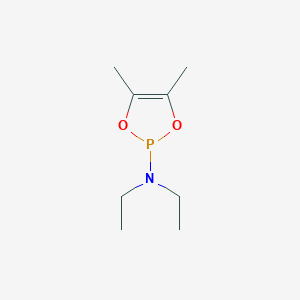
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3,3-dimethylbut-1-ene backbone. Organotin compounds are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3,3-dimethylbut-1-ene with trimethyltin chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
3,3-Dimethylbut-1-ene+2(CH3)3SnCl→(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)+2HCl
Industrial Production Methods
Industrial production of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the organotin compound to lower oxidation states.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of organotin oxides or hydroxides.
Reduction: Formation of lower oxidation state organotin compounds.
Substitution: Formation of new organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moieties. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:
Coordination Chemistry: Formation of coordination complexes with metal ions or organic ligands.
Catalysis: Activation of substrates through coordination to the organotin center, enhancing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylsilane): Similar structure but with silicon instead of tin.
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylgermane): Similar structure but with germanium instead of tin.
Uniqueness
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to the presence of tin, which imparts distinct chemical properties such as higher reactivity and the ability to form stable coordination complexes. This makes it particularly useful in catalysis and material science applications.
Propiedades
Número CAS |
78338-46-2 |
|---|---|
Fórmula molecular |
C12H28Sn2 |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
(3,3-dimethyl-1-trimethylstannylbut-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C6H10.6CH3.2Sn/c1-5-6(2,3)4;;;;;;;;/h5H,2-4H3;6*1H3;; |
Clave InChI |
AYKANWMHSTZVDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C([Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)

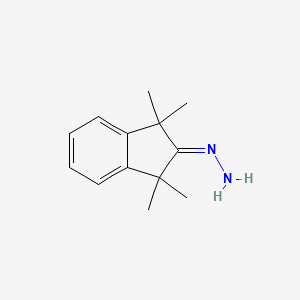
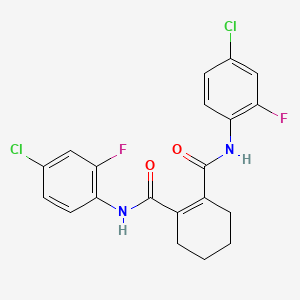
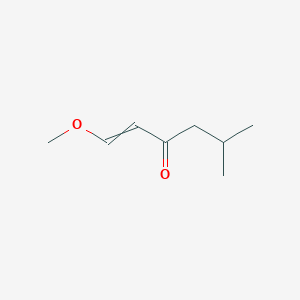
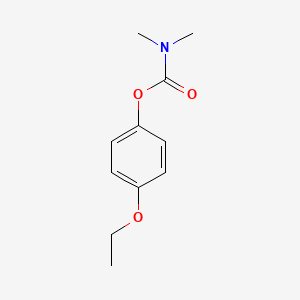
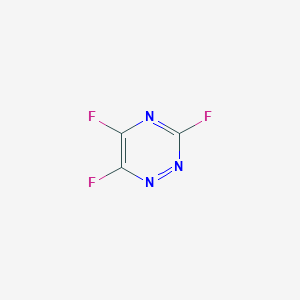
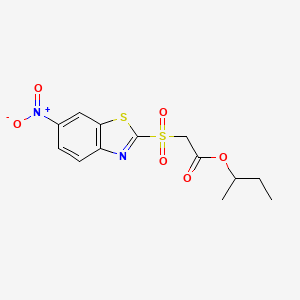
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
